molecular formula C20H18N2O8 B14491349 Bis(4-nitrophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate CAS No. 64400-10-8

Bis(4-nitrophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate

Cat. No.: B14491349
CAS No.: 64400-10-8
M. Wt: 414.4 g/mol
InChI Key: PFQLIOCZSZRISY-HDICACEKSA-N
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Description

Bis(4-nitrophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate: is an organic compound that features two nitrophenyl groups attached to a cyclohexane ring with two carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-nitrophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with 4-nitrophenol. The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions: Bis(4-nitrophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, nucleophiles.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Reduction: Bis(4-aminophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Cyclohexane-1,2-dicarboxylic acid and 4-nitrophenol.

Scientific Research Applications

Bis(4-nitrophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(4-nitrophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl groups can participate in electron transfer reactions, affecting the activity of enzymes and other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the function of its molecular targets .

Comparison with Similar Compounds

Uniqueness: Bis(4-nitrophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate is unique due to its cyclohexane core, which provides rigidity and specific spatial orientation to the nitrophenyl groups. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

CAS No.

64400-10-8

Molecular Formula

C20H18N2O8

Molecular Weight

414.4 g/mol

IUPAC Name

bis(4-nitrophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C20H18N2O8/c23-19(29-15-9-5-13(6-10-15)21(25)26)17-3-1-2-4-18(17)20(24)30-16-11-7-14(8-12-16)22(27)28/h5-12,17-18H,1-4H2/t17-,18+

InChI Key

PFQLIOCZSZRISY-HDICACEKSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CCC(C(C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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